![molecular formula C11H13NO5 B1313669 Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 74632-03-4](/img/structure/B1313669.png)
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is an organic compound with the CAS Number: 74632-03-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate .
Synthesis Analysis
The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, including Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, has been achieved using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis
The InChI Code for Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
. Physical And Chemical Properties Analysis
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a solid compound . The compound should be stored at a temperature between 28 C .Scientific Research Applications
Electrochemical Oxidation Studies
This compound has been utilized to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .
Hydrogen Source in Organocatalytic Reductive Amination
It serves as a hydrogen source in organocatalytic reductive amination, which is a valuable reaction in organic synthesis for the production of amines .
Hydrogen Source in Conjugate Reduction
Similarly, it is used as a hydrogen source in conjugate reduction reactions, which are important for the synthesis of various chemical compounds .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown affinity for important steroid-converting cytochromes p450 (cyp11a1, cyp46a1, cyp51, cyp19a1), as well as with p450 responsible for drug metabolism (cyp3a4) .
Mode of Action
It’s worth noting that 1,4-dihydropyridines (dhps) are generally synthesized using the hantzsch synthesis mechanism .
Biochemical Pathways
The interaction with cytochromes p450 suggests potential involvement in steroid biosynthesis and drug metabolism pathways .
Pharmacokinetics
The compound’s solubility and storage conditions suggest potential bioavailability considerations .
Result of Action
The interaction with cytochromes p450 suggests potential effects on steroid biosynthesis and drug metabolism .
Action Environment
The compound’s storage conditions suggest potential stability considerations .
properties
IUPAC Name |
diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYLXLRJKRWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454352 | |
Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74632-03-4 | |
Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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